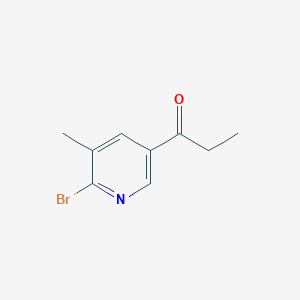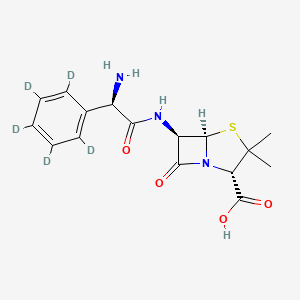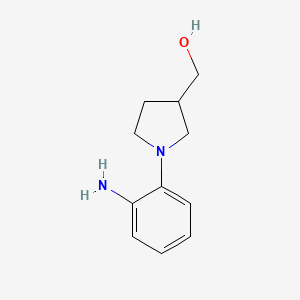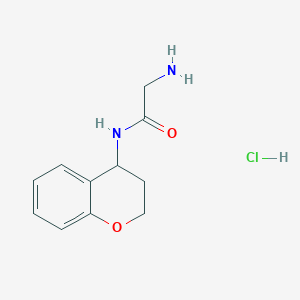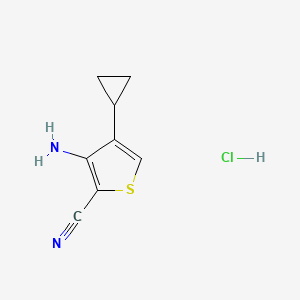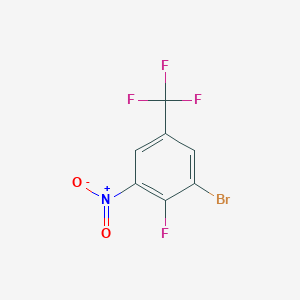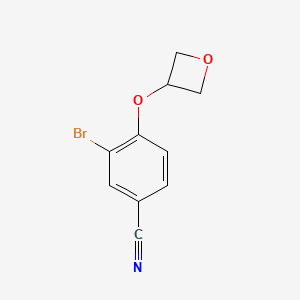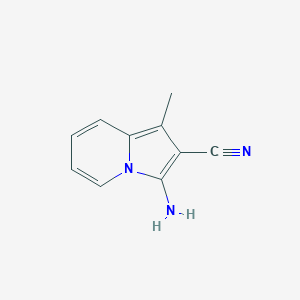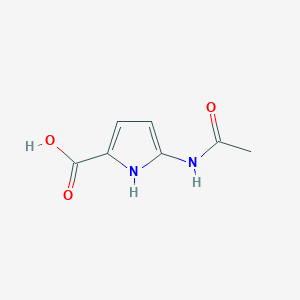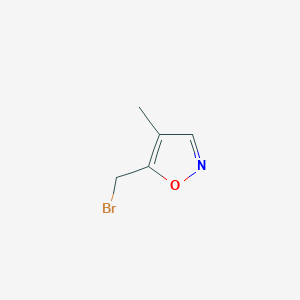
5-(Bromomethyl)-4-methylisoxazole
Vue d'ensemble
Description
Applications De Recherche Scientifique
Biologically Active Polymers
5-(Bromomethyl)-4-methylisoxazole derivatives are used in the development of controlled-release formulations for agricultural chemicals. A study by Tai et al. (2002) explored the synthesis of biologically active polymers incorporating 5-methylisoxazole moieties, demonstrating their potential in creating chemically controlled-release formulations of Hymexazol, a fungicide. This approach enables the slow release of active agents, offering a method to enhance the effectiveness and reduce the environmental impact of agricultural chemicals Tai, L., Liu, D., Yongjia, S., & Si, N. (2002). Biologically active polymer: controlled-release formulations based on Hymexazol. Polymer International, 51, 1361-1365..
Hypoxia-Selective Prodrugs
The compound has been utilized in the synthesis of hypoxia-selective prodrugs, as seen in the preparation of SN29966, an irreversible pan-ErbB inhibitor targeting hypoxic cancer cells. Guo‐Liang Lu et al. (2013) developed an efficient synthesis route for 5-(bromomethyl)-1-methyl-4-nitro-1H-imidazole, a precursor for such prodrugs, highlighting the importance of 5-(Bromomethyl)-4-methylisoxazole derivatives in cancer therapy Lu, G.-L., Ashoorzadeh, A., Anderson, R., Patterson, A., & Smaill, J. (2013). Synthesis of substituted 5-bromomethyl-4-nitroimidazoles and use for the preparation of the hypoxia-selective multikinase inhibitor SN29966. Tetrahedron, 69, 9130-9138..
Antibacterial Agents
Xin-Ping Hui et al. (2002) reported the synthesis and evaluation of antibacterial activities of 1,3,4-oxadiazole derivatives containing the 5-methylisoxazole moiety. These compounds showed significant antibacterial properties, underscoring the potential of 5-(Bromomethyl)-4-methylisoxazole derivatives in developing new antimicrobial agents Hui, X.-P., Chu, C., Zhang, Z., Wang, Q., & Zhang, Q. (2002). Synthesis and Antibacterial Activities of 1,3,4-Oxadiazole Derivatives Containing 5-Methylisoxazole Moiety. ChemInform, 34..
Synthesis of Isoxazole-4-Carboxylic Esters
Vijayalakshmi A. Moorthie et al. (2007) developed an efficient synthesis method for 5-substituted isoxazole-4-carboxylic esters, starting from ethyl acetoacetate. This method is notable for its potential use in the biomimetic synthesis of α-cyclopiazonic acid, indicating the role of 5-(Bromomethyl)-4-methylisoxazole derivatives in the synthesis of complex organic molecules Moorthie, V. A., McGarrigle, E., Stenson, R., & Aggarwal, V. (2007). Studies towards a biomimetic synthesis of α-cyclopiazonic acid: synthesis of 5-substituted isoxazole-4-carboxylic esters. Arkivoc, 2007, 139-151..
Safety And Hazards
5-(Bromomethyl)-4-methylisoxazole is considered hazardous. It can cause severe skin burns and eye damage . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
5-(bromomethyl)-4-methyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO/c1-4-3-7-8-5(4)2-6/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOKRWATUJUDOQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromomethyl)-4-methylisoxazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-bromo-4-chloro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1381311.png)

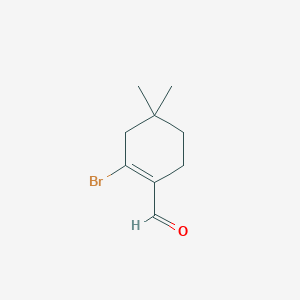
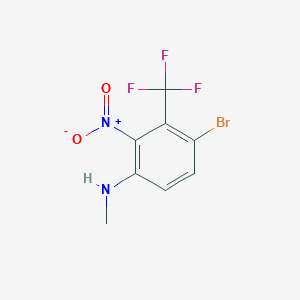
![3-Methyl-2-oxa-8-azaspiro[4.5]decane hydrochloride](/img/structure/B1381320.png)
